molecular formula C17H17NS B14405865 (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine CAS No. 88329-72-0

(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine

Cat. No.: B14405865
CAS No.: 88329-72-0
M. Wt: 267.4 g/mol
InChI Key: UTSOTWSKNJZKKK-UHFFFAOYSA-N
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Description

(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of a benzyl group, a methylsulfanyl group, and a phenylprop-2-en-1-imine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine typically involves the reaction of benzylamine with a suitable aldehyde or ketone in the presence of a methylsulfanyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    N-Benzylideneaniline: Similar structure but lacks the methylsulfanyl group.

    N-Benzyl-3-phenylprop-2-en-1-imine: Similar structure but lacks the methylsulfanyl group.

    N-Benzyl-3-(methylsulfanyl)prop-2-en-1-imine: Similar structure but lacks the phenyl group.

Uniqueness: The presence of both the methylsulfanyl and phenyl groups in (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine makes it unique compared to other similar compounds

Properties

CAS No.

88329-72-0

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

N-benzyl-3-methylsulfanyl-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C17H17NS/c1-19-17(16-10-6-3-7-11-16)12-13-18-14-15-8-4-2-5-9-15/h2-13H,14H2,1H3

InChI Key

UTSOTWSKNJZKKK-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC=NCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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